3-Phenyldihydro-2H-pyran-4(3H)-one
Description
Significance of Pyranone Scaffolds in Synthetic Chemistry
Pyranone scaffolds are integral to the field of synthetic chemistry due to their prevalence in a multitude of natural products and biologically active molecules. Their utility stems from the versatile reactivity of the pyran ring and the ketone functionality, which allow for a variety of chemical transformations. These scaffolds can be found in compounds with potential applications in medicinal chemistry, including as antimicrobial and anticancer agents. ontosight.ai The development of synthetic methods to access diverse pyranone derivatives is a key area of research, as it opens up avenues for creating novel molecular structures with unique properties. ontosight.ai
Overview of Methodological Advancements in Heterocyclic Compound Research
Research into heterocyclic compounds has been significantly propelled by the development of new synthetic methodologies. These advancements aim to improve the efficiency, selectivity, and sustainability of chemical reactions. Notable progress has been seen in the use of organocatalysis and transition-metal-catalyzed reactions, which allow for the construction of complex heterocyclic systems under milder conditions and with greater control over the stereochemical outcome. rsc.org Techniques such as the hetero-Diels-Alder reaction and Michael additions are foundational in the synthesis of pyran-based heterocycles. nih.govaua.gr Furthermore, the application of non-classical activation methods, including microwave irradiation and solvent-free conditions, has been shown to accelerate reaction times and increase yields for the synthesis of pyranone products. rsc.org
Contextualization of 3-Phenyldihydro-2H-pyran-4(3H)-one within Contemporary Organic Chemistry
This compound, a specific derivative within the dihydropyranone family, serves as a valuable intermediate in the synthesis of more complex molecules. Its structure, featuring a phenyl group at the 3-position of the dihydropyranone ring, makes it a useful building block for creating targeted molecular architectures. Research has indicated its use as a precursor in the synthesis of 1,2,4-Triazolo[4,3-a]pyridine derivatives, which are investigated as positive allosteric modulators of the mGluR2 receptor, highlighting its relevance in medicinal chemistry research. The synthesis of such substituted pyranones can be achieved through various modern synthetic strategies, including cyclization reactions. escholarship.org
Detailed Research Findings for this compound
The specific properties and synthesis of this compound are documented in scientific literature, primarily in the context of its role as a synthetic intermediate.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 907997-17-5 |
| Molecular Formula | C₁₁H₁₂O₂ |
| MDL Number | MFCD19382385 |
| SMILES Code | O=C1C(C2=CC=CC=C2)COCC1 |
Data sourced from BLDpharm. bldpharm.com
The synthesis of related substituted phenyldihydropyranones has been achieved through methods like the silyl (B83357) enol ether Prins cyclization. For instance, the synthesis of (2S,3S)-3-phenyldihydro-2H-pyran-4(3H)-one has been described, showcasing a pathway to this structural core. escholarship.org
Table 2: ¹H NMR Spectroscopic Data for 2-Phenyldihydro-2H-pyran-4(3H)-one
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.29 | m | 3H | Aromatic protons |
| 7.19-7.22 | m | 2H | Aromatic protons |
| 4.53 | dd | 1H | CH-Ph |
Note: This data is for the isomer 2-Phenyldihydro-2H-pyran-4(3H)-one. The 'm' denotes a multiplet and 'dd' denotes a doublet of doublets. rsc.org
The reactivity of the dihydropyranone core in related molecules involves both oxidation and reduction reactions. The ketone can be reduced to a hydroxyl group, and the entire structure can be modified through various synthetic transformations, underscoring its utility as a versatile building block.
Compound Index
Properties
IUPAC Name |
3-phenyloxan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQJKNSUIDXBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Phenyldihydro 2h Pyran 4 3h One
Retrosynthetic Analysis and Strategic Disconnections for the Dihydropyranone Core
A logical retrosynthetic analysis of 3-phenyldihydro-2H-pyran-4(3H)-one reveals several strategic disconnections that pave the way for its synthesis. The primary disconnection strategies focus on the formation of the tetrahydropyranone ring. One common approach involves a C-C bond disconnection between C3 and C4, leading to precursors suitable for intramolecular cyclization reactions, such as those involving enolates. Another key disconnection is at the C-O bonds, suggesting a cyclization pathway from a linear hydroxy ketone or its equivalent. Furthermore, cycloaddition strategies, such as a hetero-Diels-Alder reaction, provide a powerful tool for constructing the six-membered ring in a single step. These disconnections form the basis for the diverse synthetic methodologies discussed below.
Classical Multistep Synthesis Approaches
Classical synthetic methods have long been employed for the construction of the this compound framework. These often involve sequential bond-forming reactions to build the heterocyclic ring.
Cyclization Reactions Utilizing Enolates and Electrophiles
One of the fundamental approaches to the synthesis of the dihydropyranone ring involves the intramolecular cyclization of a suitable acyclic precursor. This can be achieved through the reaction of an enolate with an internal electrophile. For instance, a δ-hydroxy ketone can be cyclized under acidic or basic conditions to form the desired tetrahydropyranone. A related approach is the Silyl (B83357) Enol Ether Prins Cyclization, which involves the Lewis acid-mediated cyclization of a silyl enol ether with an aldehyde. This method allows for the formation of highly functionalized tetrahydropyran-4-ones with good diastereoselectivity.
Ring-Closing Metathesis Strategies in Pyranone Formation
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including unsaturated pyranones. wikipedia.org This reaction typically involves an intramolecular metathesis of a diene substrate catalyzed by a transition metal complex, most commonly a ruthenium-based catalyst like the Grubbs' catalysts. organic-chemistry.org For the synthesis of dihydropyranone systems, a diene precursor containing an ether linkage can be subjected to RCM to form the dihydropyran ring. Subsequent functional group manipulations can then lead to the desired this compound. The efficiency and functional group tolerance of RCM make it an attractive strategy. wikipedia.orgorganic-chemistry.org
Condensation Reactions for Dihydropyran-4(3H)-one Ring Construction
Condensation reactions provide another classical avenue for the construction of the dihydropyran-4(3H)-one ring. For example, a one-pot variation of the Castagnoli condensation, reacting cyclic anhydrides, amines, and aldehydes, has been developed for the synthesis of 6-oxopiperidine-3-carboxylic acids, which are structurally related to the target molecule. researchgate.net While not a direct synthesis of this compound, these condensation strategies highlight the potential for building the core heterocyclic structure through the reaction of multiple components in a single step.
Modern Catalytic Approaches for this compound Synthesis
Modern synthetic chemistry has increasingly focused on the development of catalytic methods to improve efficiency and selectivity.
Transition Metal-Catalyzed Cycloaddition Reactions
Transition metal-catalyzed cycloaddition reactions offer a highly efficient and atom-economical route to complex cyclic molecules. williams.edunih.gov These reactions proceed through mechanisms distinct from their thermal counterparts, often allowing for reactions that are otherwise difficult or impossible. williams.edu For the synthesis of dihydropyranones, an intramolecular [4+2] cycloaddition, or hetero-Diels-Alder reaction, can be a powerful strategy. In this approach, a diene and a dienophile are reacted in the presence of a transition metal catalyst to form the six-membered ring. organic-chemistry.org For instance, nickel-catalyzed intramolecular cycloadditions of dienes with unactivated alkynes have been shown to proceed under mild conditions. williams.edu Furthermore, palladium-catalyzed reactions have been utilized for the divergent synthesis of oxygen-containing heterocycles. organic-chemistry.org
A specific example involves a nickel(II) chloride catalyzed reaction. In a procedure described for the synthesis of this compound, phenylboronic acid was reacted with trans-2-aminocyclohexanol hydrochloride in the presence of nickel(II) chloride hexahydrate and sodium bis(trimethylsilyl)amide in THF. google.com
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent |
| Phenylboronic acid | trans-2-Aminocyclohexanol hydrochloride | Nickel(II) chloride hexahydrate | Sodium bis(trimethylsilyl)amide | THF |
This table summarizes the key components of a specific transition metal-catalyzed synthesis of the target compound.
Organocatalytic Asymmetric Syntheses
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, providing a metal-free approach to constructing complex stereocenters. For the synthesis of substituted tetrahydropyran-4-ones, organocatalytic cascade reactions are particularly effective. These reactions often combine multiple bond-forming events in a single pot, efficiently building the heterocyclic ring with high levels of stereocontrol.
A notable strategy involves a diastereo- and enantioselective Michael/Henry/ketalization sequence. This multicomponent cascade utilizes substrates like acetylacetone (B45752) or β-keto esters, β-nitrostyrenes, and alkynyl aldehydes. uni-hannover.de Employing a bifunctional quinine-based squaramide organocatalyst, this method yields highly functionalized tetrahydropyrans with up to five contiguous stereocenters. The products are typically obtained in moderate to good yields (27–80%) with excellent enantiomeric excesses (93–99% ee) and high diastereomeric ratios (dr > 20:1) after a single crystallization. uni-hannover.de
Another powerful organocatalytic approach is the domino Michael–hemiacetalization reaction. This one-pot sequence starts with α-hydroxymethyl nitroalkenes and various 1,3-dicarbonyl compounds. acs.org A square amide-derived catalyst has been shown to be highly effective, producing polyfunctionalized dihydropyran and tetrahydropyran (B127337) derivatives in good yields (59–91%). acs.org This method demonstrates excellent control over stereochemistry, achieving moderate to excellent diastereoselectivities (26–98% de) and high enantioselectivities (71–99% ee). acs.org The electronic properties of the substrates can significantly influence the diastereoselectivity of the reaction. acs.org
The enantioselective addition of 1,3-cycloalkanediones to α,β-unsaturated aldehydes, catalyzed by chiral secondary amines, also provides access to related dihydropyran structures. nih.gov This reaction proceeds via an initial Michael addition followed by a cyclization. It is effective for a wide range of both aromatic and aliphatic aldehydes, yielding dihydropyrans with excellent enantioselectivities (up to 93% ee) and good diastereoselectivities. nih.gov
| Reaction Type | Catalyst Type | Key Substrates | Yield | Enantioselectivity (ee) | Diastereoselectivity (dr) | Reference |
|---|---|---|---|---|---|---|
| Michael/Henry/Ketalization Cascade | Quinine-based Squaramide | Acetylacetone, β-Nitrostyrene, Alkynyl Aldehyde | 27–80% | 93–99% | >20:1 | uni-hannover.de |
| Domino Michael–Hemiacetalization | Square Amide Derivative | α-Hydroxymethyl Nitroalkenes, 1,3-Dicarbonyls | 59–91% | 71–99% | up to 98% de | acs.org |
| Michael Addition/Cyclization | Chiral Secondary Amine | 1,3-Cycloalkanediones, α,β-Unsaturated Aldehydes | Good | up to 93% | up to 5:1 | nih.gov |
Biocatalytic Transformations for Enantioselective Production
Biocatalysis offers a green and highly selective alternative for producing enantiopure compounds. Enzymes, operating under mild conditions, can catalyze reactions with exquisite stereocontrol that are often challenging to achieve with traditional chemical methods.
One of the primary biocatalytic strategies for producing chiral tetrahydropyran derivatives is the asymmetric reduction of prochiral tetrahydropyran-4-ones. Horse liver alcohol dehydrogenase (HLADH) has been shown to be an effective biocatalyst for the highly stereoselective reduction of 2-substituted tetrahydropyran-4-ones. acs.org This enzymatic reduction provides access to chiral tetrahydropyranols with high enantiomeric purity.
Plant-based biocatalysts have also demonstrated significant potential. For instance, plant cells from Daucus carota (carrot) can be used for the enantioselective reduction of substituted tetrahydropyran-4-ones. acs.orgajol.info This method provides the corresponding chiral alcohols in good yields and high enantioselectivity. scirp.org Similarly, soybean (Glycine max) has been identified as a versatile biocatalyst capable of reducing various carbonyl compounds, including cyclic ketones, with good conversion rates and high enantiomeric excess (up to 99% ee). ajol.info
Enzymatic kinetic resolution is another valuable biocatalytic technique. Racemic tetrahydropyran-2-ones (δ-valerolactones) have been successfully resolved through enantioselective hydrolysis using esterases, yielding enantiomerically enriched lactones and the corresponding hydroxy acids. researchgate.net Furthermore, enzymes from biosynthetic pathways, such as AmbDH3 which catalyzes intramolecular oxa-Michael additions, can be used for the kinetic resolution of chiral tetrahydropyrans, controlling up to four stereocenters. uni-hannover.de
Stereoselective and Stereospecific Syntheses of this compound and Its Derivatives
The control of stereochemistry is paramount in modern organic synthesis, particularly for creating complex molecules with multiple stereocenters like those found in the tetrahydropyran family.
Diastereoselective Approaches
Diastereoselective synthesis aims to control the relative configuration of stereocenters. For tetrahydropyran-4-ones, the Prins cyclization is a cornerstone reaction. A highly diastereoselective route to cis-2,6-disubstituted tetrahydropyran-4-ones has been developed using a silyl enol ether Prins cyclization. ajol.inforesearchgate.net This reaction involves the condensation of a hydroxy silyl enol ether with an aldehyde, promoted by a Lewis acid, to afford the desired products in high yields (up to 97%) and with excellent diastereomeric ratios (>95:5 dr). ajol.info This methodology is robust, scalable, and tolerant of a wide range of functional groups. ajol.info
The hetero-Diels-Alder reaction is another efficient method for accessing tetrahydropyran-4-one derivatives. scirp.org The cycloaddition between Danishefsky's dienes and aldehydes, often catalyzed by Lewis acids, can be highly diastereoselective. scirp.org Additionally, intramolecular oxa-Michael reactions provide a pathway to 2,6-cis-substituted tetrahydropyran-4-ones, with one reported method using a Palladium catalyst to achieve a 4:1 diastereomeric ratio. scirp.org An efficient diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides has also been reported, proceeding through the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium to give a trans configuration of the substituents at the C2 and C4 positions. researchgate.netnih.gov
| Method | Key Transformation | Key Reagents/Catalysts | Diastereoselectivity (dr) | Typical Product Configuration | Reference |
|---|---|---|---|---|---|
| Silyl Enol Ether Prins Cyclization | Cyclization of hydroxy silyl enol ether with aldehyde | Lewis Acid (e.g., TMSOTf) | >95:5 | cis-2,6-disubstituted | ajol.inforesearchgate.net |
| Intramolecular oxa-Michael Addition | Cyclization of a hydroxy enone | Pd(CH₃CN)₄BF₄ | 4:1 | cis-2,6-disubstituted | scirp.org |
| Reaction of Ketonitriles with Aldehydes | Cyclization/hydrolysis | Acidic Media (HCl) | High (single diastereomer observed) | trans-2,4-disubstituted | researchgate.netnih.gov |
Enantioselective Syntheses via Chiral Auxiliaries
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. Once the desired stereochemistry is set, the auxiliary is removed. This strategy has been successfully applied to the synthesis of the tetrahydropyran ring.
One such approach describes the asymmetric synthesis of the C32–C38 fragment of the phorboxazoles, a tetrahydropyran ring, using a sulfoxide (B87167) as a chiral auxiliary. nih.gov Key steps in this synthesis include the stereoselective reduction of a β-keto-sulfoxide and an acid-catalyzed cyclization of an enantiopure sulfinyl hydroxy ketone precursor to form the tetrahydropyran ring. nih.gov
The use of chiral oxazolidinones as auxiliaries attached to a side chain has also been reported for the synthesis of chiral 1,4-dihydropyridine (B1200194) derivatives, a strategy that can be adapted for related heterocyclic systems. organic-chemistry.org These auxiliaries guide the stereochemical outcome of key bond-forming reactions, after which they can be cleaved to reveal the enantiomerically enriched product. The principle has also been demonstrated in the synthesis of chiral pyrrolidinones, where chiral auxiliaries are used for the formal deracemization of various acid derivatives. rsc.org
Chemoenzymatic Pathways for Stereocontrol
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions in a single synthetic sequence to achieve high stereocontrol. This hybrid approach is particularly powerful for creating complex chiral molecules. nih.gov
A prime example is the synthesis of enantiomerically pure 2,6-disubstituted tetrahydropyran derivatives where the key step is a lipase-catalyzed enantioselective acetylation of a racemic alcohol intermediate. nih.gov This enzymatic kinetic resolution effectively separates the enantiomers, allowing for the synthesis of highly potent and enantiomerically pure final products. nih.gov
The application of enzymes from biosynthetic pathways in combination with traditional chemical synthesis is another powerful strategy. For instance, the enzyme AmbDH3, which catalyzes intramolecular oxa-Michael additions, has been utilized as a key step in the chemoenzymatic total synthesis of the tetrahydropyran-containing natural product (–)-centrolobine. uni-hannover.deresearchgate.net This demonstrates how a biocatalytic step can be strategically integrated into a larger synthetic plan to efficiently install complex stereochemistry. uni-hannover.deresearchgate.net The broader concept of enzymatic kinetic resolution, often using lipases, is a common chemoenzymatic strategy where a racemic mixture produced by chemical synthesis is resolved by an enzyme to provide access to enantiopure materials. nih.gov
Reactivity and Transformations of 3 Phenyldihydro 2h Pyran 4 3h One
Reactions Involving the Carbonyl Group
The ketone functionality is a primary site of reactivity in 3-Phenyldihydro-2H-pyran-4(3H)-one. The carbon atom of the carbonyl group is electrophilic and thus susceptible to attack by various nucleophiles.
Nucleophilic Additions to the Ketone
The carbonyl group readily undergoes nucleophilic addition reactions. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are expected to add to the carbonyl carbon to form the corresponding tertiary alcohol. For instance, the reaction with phenylmagnesium bromide would yield 3-phenyl-4-(phenyl)-tetrahydropyran-4-ol. While specific studies on this compound are not extensively detailed, analogous reactions with similar dihydropyranones demonstrate this reactivity. For example, related 5-acyl-3,4-dihydro-2H-pyrans react with organometallic compounds via 1,2-addition to the carbonyl group. chim.it
The electrophilicity of the carbonyl carbon can be influenced by substituents on the pyran ring. For instance, the presence of an electron-withdrawing group like fluorine, as seen in 3-Fluorodihydro-2H-pyran-4(3H)-one, increases the electrophilicity of the carbonyl group, making it more reactive toward nucleophiles.
| Nucleophile | Reagent Example | Expected Product |
| Organometallic | Phenylmagnesium Bromide (PhMgBr) | 3,4-Diphenyl-tetrahydro-2H-pyran-4-ol |
| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | 3-Phenyl-tetrahydro-2H-pyran-4-ol |
| Cyanide | Hydrogen Cyanide (HCN) | 4-Cyano-3-phenyl-tetrahydro-2H-pyran-4-ol |
Reductions and Oxidations at the C-4 Position
Reductions: The ketone at the C-4 position can be reduced to a secondary alcohol. This transformation is commonly achieved using hydride-donating reagents. For example, sodium borohydride (NaBH₄) in an alcoholic solvent would reduce the ketone to 3-Phenyl-tetrahydro-2H-pyran-4-ol. aua.gr Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), is another effective method for this reduction. aua.gr The stereochemical outcome of these reductions can be influenced by the steric environment around the carbonyl group, potentially leading to a mixture of diastereomeric alcohols.
Oxidations: While less common for simple ketones, oxidation at the C-4 position is theoretically possible under specific conditions. Strong oxidizing agents could potentially cleave the ring. A more relevant transformation for the heterocyclic system is a Baeyer-Villiger oxidation. In this reaction, a peroxy acid (like m-CPBA) would react with the ketone to insert an oxygen atom adjacent to the carbonyl carbon, which could lead to the formation of a seven-membered lactone. Oxidation of a related 2-phenyldihydro-2H-pyran-4(3H)-one with agents like potassium permanganate (B83412) can form the corresponding lactone.
| Transformation | Reagent Example | Product |
| Reduction | Sodium Borohydride (NaBH₄) | 3-Phenyl-tetrahydro-2H-pyran-4-ol |
| Reduction | H₂ / Palladium on Carbon | 3-Phenyl-tetrahydro-2H-pyran-4-ol |
| Oxidation (Baeyer-Villiger) | m-Chloroperoxybenzoic acid (m-CPBA) | 4-Phenyloxepan-5-one |
Formation of Imines, Oximes, and Hydrazones
Consistent with the reactivity of ketones, this compound can undergo condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bonds. masterorganicchemistry.com These reactions typically occur under acid catalysis and involve the elimination of a water molecule. nih.gov
Imines: Reaction with a primary amine (R-NH₂) yields an imine (or Schiff base). The reactivity can be enhanced using catalysts or dehydrating agents. nih.govorganic-chemistry.org
Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) results in the formation of an oxime. nih.govkaznu.kz General procedures for oxime formation from similar ketones are well-established in the literature. escholarship.org
Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine) produces the corresponding hydrazone. nih.govresearchgate.net Hydrazones are a well-studied class of compounds with diverse chemical utility. nih.gov
| Reagent | Product Type | General Structure of Product |
| Primary Amine (R-NH₂) | Imine | C=N-R |
| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |
| Hydrazine (NH₂NH₂) | Hydrazone | C=N-NH₂ |
Transformations of the Dihydropyran Ring System
The dihydropyran ring and its phenyl substituent offer additional avenues for chemical modification beyond the carbonyl group.
| Reaction | Reagents | Expected Major Products (Isomers) |
| Nitration | HNO₃, H₂SO₄ | 3-(4-Nitrophenyl)dihydro-2H-pyran-4(3H)-one, 3-(2-Nitrophenyl)dihydro-2H-pyran-4(3H)-one |
| Bromination | Br₂, FeBr₃ | 3-(4-Bromophenyl)dihydro-2H-pyran-4(3H)-one, 3-(2-Bromophenyl)dihydro-2H-pyran-4(3H)-one |
| Sulfonation | SO₃, H₂SO₄ | 4-(4-Oxo-tetrahydro-2H-pyran-3-yl)benzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-(4-Acetylphenyl)dihydro-2H-pyran-4(3H)-one |
Nucleophilic Additions/Substitutions at Ring Positions
The dihydropyran ring itself can be a target for nucleophiles, although these reactions are less common than carbonyl additions. The presence of the ether oxygen and the carbonyl group can influence the reactivity of adjacent positions. In some dihydropyran systems, particularly those that are α,β-unsaturated, 1,4-Michael additions are possible. aua.gr While the title compound is a saturated ketone, tautomerization to its enol or enolate form could create a site for nucleophilic attack at the C-2 or C-5 positions. Furthermore, strong nucleophiles under harsh conditions could potentially induce ring-opening reactions. For instance, reactions of some substituted dihydropyrans with certain nucleophiles can lead to the opening of the pyran ring. chim.it
Ring-Opening and Ring-Expansion Reactions
The tetrahydropyranone ring of this compound can undergo ring-opening reactions under various conditions, often initiated by nucleophilic attack at the carbonyl carbon or by processes that weaken the ring structure. For instance, treatment with strong bases like sodium hydroxide (B78521) can lead to hydrolysis of the ether linkage, although this typically requires harsh conditions.
More synthetically useful ring-opening reactions involve the use of specific reagents to generate reactive intermediates. For example, ketene (B1206846) dimers, which share the β-lactone structural motif, are known to undergo ring-opening with nucleophiles like alkoxides and amines. arkat-usa.org This reactivity provides a model for how the tetrahydropyranone ring in this compound might be opened to yield acyclic products. A proposed mechanism for such a ring-opening involves nucleophilic attack on the carbonyl group, followed by cleavage of the C-O bond of the pyran ring. arkat-usa.org
Computational studies on the thermal decomposition of related dihydropyran systems indicate that these rings can undergo retro-Diels-Alder reactions, leading to fragmentation of the ring. mdpi.com While this is a thermal process, it highlights the inherent potential for the pyran ring to break apart under energetic conditions, forming smaller, unsaturated molecules. mdpi.com
Ring-expansion reactions of this compound are less commonly reported but could be envisioned through rearrangement pathways, for instance, via a Tiffeneau-Demjanov-type rearrangement if a suitable amino alcohol precursor were synthesized.
Reactivity at the Alpha and Beta Positions to the Carbonyl Group
The presence of the carbonyl group at the 4-position significantly influences the reactivity of the adjacent methylene (B1212753) groups at the C-3 and C-5 positions (alpha positions) and the ether oxygen at the C-1 position (beta position).
The protons on the carbon atoms alpha to the carbonyl group (C-3 and C-5) are acidic and can be removed by a base to form an enolate. This enolate is a key reactive intermediate that can participate in a variety of bond-forming reactions. The formation of the enolate is a crucial step in alpha-alkylation reactions, where the enolate acts as a nucleophile to attack an alkyl halide, introducing a new alkyl group at the alpha position.
The silyl (B83357) enol ether of related tetrahydropyran-4-ones is a stable and versatile equivalent of the enolate. acs.org These silyl enol ethers can be prepared and then reacted with electrophiles in the presence of a Lewis acid. acs.org For example, the silyl enol ether Prins cyclization is a powerful method for the diastereoselective synthesis of substituted tetrahydropyran-4-ones. acs.org This reaction involves the cyclization of a silyl enol ether with an aldehyde, demonstrating the nucleophilic character of the enol ether. acs.org
The enolizable nature of this compound makes it a suitable substrate for Mannich-type reactions. In a Mannich reaction, an enolizable carbonyl compound reacts with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine or ammonia (B1221849) to form a β-amino carbonyl compound, known as a Mannich base. nih.gov For related 3-hydroxy-4H-pyran-4-one systems, Mannich bases have been synthesized by reacting the pyranone with formaldehyde (B43269) and a substituted piperazine. nih.gov A similar transformation could be applied to this compound.
Michael-type reactions, which involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, are also relevant to the reactivity of derivatives of this compound. researchgate.net If an α,β-unsaturated derivative of the parent compound is formed, it can act as a Michael acceptor. For instance, the reaction of related pyran-3(6H)-ones with thiols proceeds via a Michael addition. aua.gr The Michael reaction is a versatile C-C bond-forming reaction, and its application to derivatives of this compound would allow for the introduction of a wide range of substituents at the β-position to the carbonyl group. researchgate.netrsc.org
The methylene group at the C-5 position, being alpha to the carbonyl, is activated and can participate in condensation reactions with various electrophiles. For example, it can react with aldehydes and ketones in the presence of a base catalyst in an aldol-type condensation.
Furthermore, the reactivity of the activated methylene group can be exploited in multi-component reactions. For example, the Hantzsch dihydropyridine (B1217469) synthesis can utilize β-dicarbonyl compounds, and a derivative of this compound could potentially serve as the β-diketone equivalent in such a reaction. ucsf.edu This would lead to the formation of complex heterocyclic structures incorporating the pyranone framework.
Photochemical and Electrochemical Transformations
The photochemical reactivity of pyranone systems has been noted, with 2H-pyran-2-one rings capable of undergoing photochemical reactions. researchgate.net While specific photochemical studies on this compound are not extensively documented, the presence of the carbonyl group and the phenyl ring suggests potential for photochemical transformations. For instance, the carbonyl group could undergo Norrish-type reactions upon UV irradiation. The phenyl group could also participate in photochemical cycloadditions.
Electrochemical transformations of related compounds have also been investigated. For example, the electrochemical properties of 1,10-phenanthroline-5,6-dione (B1662461) have been studied, indicating that dione (B5365651) systems can be electrochemically active. While not directly analogous, this suggests that the dicarbonyl derivative of this compound could exhibit interesting electrochemical behavior.
Applications of 3 Phenyldihydro 2h Pyran 4 3h One As a Synthetic Intermediate
Precursor in the Synthesis of Diverse Heterocyclic Scaffolds
The dihydropyranone core of 3-Phenyldihydro-2H-pyran-4(3H)-one is a foundational element for the construction of a variety of heterocyclic frameworks. The reactivity of the ketone and the stability of the pyran ring make it an ideal starting point for synthesizing more elaborate structures.
While the direct use of this compound as a starting material for building additional fused rings is not extensively documented, related synthetic strategies highlight the importance of the dihydropyran-4-one motif in constructing polycyclic systems. For instance, gold-catalyzed cascade cyclizations of bispropargyl ethers can produce functionalized polycyclic 2H-pyran-3(6H)-ones. rsc.org This type of reaction underscores the capacity of the pyranone ring to be formed as part of a larger, fused architecture. Such methods provide a rapid approach to complex polycycles from readily available starting materials with minimal pre-functionalization. rsc.org
A significant application of the dihydropyran-4-one scaffold is in the synthesis of spirocyclic compounds, where two rings share a single atom. Multi-component reactions are a particularly efficient strategy for creating these complex structures. One-pot, three-component reactions involving an isatin (B1672199) derivative, a compound with an active methylene (B1212753) group (like malononitrile), and a cyclic ketone can generate spiro[4H-pyran-3,3'-oxindoles]. arkat-usa.orgnih.gov In these reactions, the dihydropyran-4-one ring is formed in situ and becomes one of the core components of the final spirocyclic product.
These reactions are often catalyzed by a base, such as 4-(dimethylamino)pyridine (DMAP), and can proceed under mild conditions. nih.gov The versatility of this method allows for the synthesis of a diverse library of spiro-4H-pyran derivatives by varying the substitution on the initial components. nih.gov The resulting spiro compounds, which fuse the pyran ring with other heterocyclic systems like indoles, are of significant interest due to their prevalence in biologically active molecules. nih.govnih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Ref |
| Isatin Derivative | Malononitrile | Dimedone | DMAP | Spiro[chromene-4,2ʹ-indene] | nih.gov |
| Tricyclic Isatin | Cyanomethyl aryl ketone | Malononitrile | DMAP | Spiro[4H-pyran-3,3'-oxindole] | arkat-usa.org |
| Isatin Derivative | Malononitrile | Barbituric Acid | Ionic Liquid | Spiro[indoline-3,5'-pyrano[2,3-d]pyrimidine] | unimi.it |
Building Block for Complex Natural Product Synthesis
The structural motifs present in this compound are found within numerous biologically active natural products. This makes it, and its derivatives, valuable intermediates in the challenging field of total synthesis.
The tetrahydropyran-4-one core is a common feature in many complex natural products. acs.org Synthetic methodologies that generate this core are therefore crucial in total synthesis. A diastereoselective approach to cis-2,6-disubstituted tetrahydropyran-4-ones is the silyl (B83357) enol ether Prins cyclization. acs.org This method has been successfully applied in the total synthesis of the molluscicidal natural product cyanolide A. escholarship.org In this synthesis, a substituted phenyldihydro-2H-pyran-4(3H)-one derivative serves as a key intermediate, demonstrating the utility of this scaffold in constructing complex molecular targets. escholarship.org
Beyond the synthesis of the natural products themselves, this compound and its derivatives are instrumental in the generation of analogues for structure-activity relationship (SAR) studies. A patent for compounds intended for the treatment of Alzheimer's disease describes the synthesis of this compound as an intermediate. google.com This highlights its role as a building block for creating a library of related molecules to be tested for their ability to modulate the production of β-amyloid peptide. google.com
Similarly, the synthesis of analogues of cyanolide A was undertaken to evaluate their biological activity. escholarship.org The ability to readily access and modify the phenyldihydro-2H-pyran-4(3H)-one core allows chemists to systematically alter the structure of a lead compound and investigate the impact of these changes on its biological function.
Utility in Material Science and Polymer Chemistry
While the direct application of this compound in material science and polymer chemistry is not well-documented in dedicated research studies, the potential for such applications can be inferred from the chemistry of related compounds. The parent heterocycle, 3,4-dihydro-2H-pyran (DHP), is known to have potential applications in polymer chemistry, where it can be polymerized on its own or with other unsaturated compounds. basf.comsmolecule.com This suggests that derivatives like this compound could also serve as monomers or building blocks for novel polymers with specific properties imparted by the phenyl and ketone functionalities. Some chemical suppliers categorize the compound under "Material Science" and "Polymer Science Material Building Blocks," indicating a potential, if not yet fully realized, role in these fields. bldpharm.com
Advanced Characterization and Structural Elucidation of 3 Phenyldihydro 2h Pyran 4 3h One and Its Derivatives
Spectroscopic Methods for Conformational Analysis and Stereochemistry
The spatial arrangement of the phenyl group and the conformation of the dihydropyranone ring are critical determinants of the chemical and biological properties of 3-phenyldihydro-2H-pyran-4(3H)-one. Spectroscopic methods offer a powerful toolkit for probing these structural features in solution and in the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. longdom.org While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment and detailed conformational analysis of substituted tetrahydropyranones.
Correlation Spectroscopy (COSY) experiments are fundamental for establishing the proton-proton coupling network within the molecule, confirming the connectivity of the dihydropyranone ring. longdom.org For this compound, COSY spectra would reveal correlations between the benzylic proton at C3 and the adjacent methylene (B1212753) protons at C2, as well as the methylene protons at C5.
Illustrative 2D NMR Data for this compound
| Proton (Position) | COSY Correlations | Potential NOESY Correlations (for Equatorial Phenyl) |
| H-2a (axial) | H-2b, H-3 | H-2b, H-6a (axial) |
| H-2b (equatorial) | H-2a, H-3 | H-2a, H-3, H-6b (equatorial) |
| H-3 (axial) | H-2a, H-2b | H-2a, H-5a (axial) |
| H-5a (axial) | H-5b, H-6a, H-6b | H-3, H-5b, H-6a |
| H-5b (equatorial) | H-5a, H-6a, H-6b | H-5a, H-6b |
| H-6a (axial) | H-6b, H-5a, H-5b | H-2a, H-5a, H-6b |
| H-6b (equatorial) | H-6a, H-5a, H-5b | H-2b, H-5b, H-6a |
| Phenyl (ortho) | Phenyl (meta) | H-2b, H-3 |
This table presents hypothetical data based on typical correlations observed for substituted tetrahydropyranones.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups and probing intermolecular interactions. auremn.org.br For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. researchgate.net The position of this band is sensitive to the local environment and can provide insights into the conformation and potential hydrogen bonding.
In derivatives of this compound that contain hydroxyl or amino groups, vibrational spectroscopy becomes particularly valuable for studying hydrogen bonding. The O-H or N-H stretching frequencies are highly sensitive to the formation of intra- and intermolecular hydrogen bonds. Broadening and shifting of these bands to lower wavenumbers are indicative of such interactions, which can play a crucial role in the solid-state packing and biological activity of these molecules.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
| C=O | Stretching | 1715-1735 | Position can shift with substitution and conformation. researchgate.net |
| C-O-C | Asymmetric Stretch | 1150-1085 | Characteristic of the pyran ring ether linkage. |
| C-H (Aromatic) | Stretching | 3100-3000 | |
| C-H (Aliphatic) | Stretching | 3000-2850 | |
| C=C (Aromatic) | Stretching | 1600-1450 |
This table is illustrative and based on general values for ketones and ethers.
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. researchgate.net For chiral derivatives of this compound, X-ray crystallography can unambiguously establish the absolute configuration of all stereocenters. nih.gov
The resulting crystal structure provides a detailed picture of the solid-state conformation of the pyranone ring and the phenyl substituent. It also reveals intermolecular interactions, such as hydrogen bonds and π-stacking, which govern the crystal packing. This information is invaluable for understanding the physical properties of the compound and can be used to rationalize its behavior in biological systems. Obtaining suitable crystals for analysis is a prerequisite for this powerful technique. bath.ac.uk
Illustrative Crystallographic Data for a Chiral Derivative of this compound
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 105.4 |
| Z | 2 |
| Flack Parameter | 0.05(3) |
This table presents hypothetical data for a chiral, non-centrosymmetric space group, with a Flack parameter close to zero indicating the correct absolute stereochemistry has been determined. researchgate.net
Mass Spectrometry for Reaction Monitoring and Fragmentation Studies
Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. chemguide.co.uk In the context of this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. researchgate.net
Beyond basic identification, mass spectrometry is a powerful tool for monitoring the progress of chemical reactions that synthesize or modify this compound. By analyzing aliquots of the reaction mixture over time, the consumption of reactants and the formation of products and intermediates can be tracked.
The fragmentation of the molecular ion in the mass spectrometer provides valuable structural clues. libretexts.org The fragmentation pathways are governed by the stability of the resulting fragment ions. For this compound, characteristic fragmentation patterns would likely involve cleavage of the pyranone ring and loss of small neutral molecules.
Plausible Mass Spectrometry Fragmentation of this compound
| m/z Value | Proposed Fragment | Plausible Neutral Loss |
| 190 | [M]⁺ | - |
| 161 | [M - CHO]⁺ | Formyl Radical |
| 131 | [M - C₃H₅O]⁺ | - |
| 104 | [C₈H₈]⁺ | Styrene |
| 91 | [C₇H₇]⁺ | Tropylium Ion |
This table illustrates a hypothetical fragmentation pattern based on the principles of mass spectrometry for cyclic ketones and phenyl-substituted compounds. libretexts.orgwikipedia.org
Chiroptical Spectroscopy for Enantiomeric Excess Determination
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for determining the enantiomeric excess (ee) and absolute configuration of chiral compounds.
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are two such techniques. ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength, while ORD measures the rotation of the plane of polarized light. jascoinc.com The resulting spectra are unique for each enantiomer, with mirror-image curves. nih.gov
For chiral derivatives of this compound, ECD spectroscopy can be used to determine the enantiomeric excess of a sample by comparing its spectrum to that of the pure enantiomer. Furthermore, by comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations, the absolute configuration of the molecule can often be assigned. dtu.dk The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the stereochemistry of the molecule. nih.gov
Illustrative Chiroptical Data for an Enantiopure Derivative of this compound
| Technique | Parameter | Illustrative Value |
| ECD | Wavelength (nm) | 295 |
| Molar Ellipticity (deg·cm²·dmol⁻¹) | +8,500 | |
| ORD | Specific Rotation [α]D | +45.2° (c 1.0, CHCl₃) |
This table presents hypothetical chiroptical data for a single enantiomer.
Computational and Theoretical Investigations of 3 Phenyldihydro 2h Pyran 4 3h One
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are instrumental in elucidating the electronic characteristics of molecules. For pyranone derivatives, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G**), are commonly employed to optimize molecular geometries and compute electronic properties. mdpi.comresearchgate.net
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between the HOMO and LUMO provides insight into the molecule's chemical stability and reactivity.
In studies of similar pyranone structures, the HOMO and LUMO are often located on the pyran ring, indicating that this part of the molecule is central to its reactivity. scifiniti.com For 3-Phenyldihydro-2H-pyran-4(3H)-one, it is expected that the phenyl group would also influence the electronic distribution. The delocalized π-system of the phenyl ring could interact with the pyranone core, affecting the energies of the frontier orbitals.
Table 1: Representative Frontier Molecular Orbital Energies for Analogous Pyranone Structures This table presents hypothetical data based on typical values found for similar compounds in the literature for illustrative purposes, as specific data for this compound is not available.
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Dihydropyranone | -6.8 | -1.2 | 5.6 |
Data is hypothetical and for illustrative purposes.
Electrostatic Potential Surfaces and Charge Distribution
Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding intermolecular interactions, as they visualize the charge distribution across a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the carbonyl oxygen of the ketone group is expected to be a site of high negative electrostatic potential, making it a likely hydrogen bond acceptor. The hydrogen atoms on the phenyl ring and the pyranone ring would exhibit positive potential. Natural Bond Orbital (NBO) analysis on analogous systems reveals significant negative charges on oxygen and nitrogen atoms, while hydrogen atoms are generally electropositive. mdpi.com This charge distribution is critical in governing how the molecule interacts with other molecules, including solvents and biological targets.
Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is not static, and understanding its conformational landscape is essential for predicting its properties and behavior. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the different conformations a molecule can adopt. rsc.orgacs.org
The tetrahydropyranone ring is known to be flexible and can exist in various conformations, such as chair, boat, and twist-boat forms. acs.org The presence of a bulky phenyl substituent at the C3 position will significantly influence the conformational equilibrium. The phenyl group will likely prefer an equatorial or pseudo-equatorial position to minimize steric hindrance with the rest of the ring.
Molecular dynamics simulations can provide a dynamic picture of the molecule's behavior over time, revealing the transitions between different conformational states. nih.govrsc.org Such simulations can also elucidate the role of solvent molecules in stabilizing certain conformations. For instance, in a polar solvent, conformations with a larger dipole moment might be favored.
Table 2: Relative Energies of Potential Conformations of a Substituted Tetrahydropyranone Ring This table presents hypothetical data based on typical values found for similar compounds in the literature for illustrative purposes, as specific data for this compound is not available.
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Chair (Equatorial Phenyl) | 0.0 |
| Chair (Axial Phenyl) | 3.5 |
Data is hypothetical and for illustrative purposes.
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into the energy barriers and structures of transition states. beilstein-journals.org
Energy Profiles of Key Synthetic Steps
The synthesis of dihydropyranones can involve various reactions, and theoretical calculations can help to understand the feasibility and selectivity of these steps. researchgate.net For example, the thermal decomposition of dihydropyran compounds has been studied computationally, revealing the influence of substituents on the activation energy of the reaction. mdpi.com Methyl substituents at various positions were found to decrease the activation free energy. mdpi.com
For the synthesis of this compound, computational studies could model potential synthetic routes, such as a Michael addition of a phenyl-containing nucleophile to an appropriate α,β-unsaturated precursor, followed by cyclization. By calculating the energy profile of the reaction pathway, chemists can identify the rate-determining step and optimize reaction conditions.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (conceptual framework, without specific biological activity or physical properties)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net These models are founded on the principle that the structure of a molecule inherently dictates its activity and properties. protoqsar.com For a compound like this compound, a QSAR/QSPR study would not focus on the single molecule but on a dataset of structurally related pyranone derivatives to predict a specific endpoint, such as receptor binding affinity or a physical property like the dielectric constant. acs.orgconicet.gov.ar
The development of a robust QSAR/QSPR model is a systematic process that involves several key stages, from data curation to model validation and application. nih.govneovarsity.org The ultimate goal is to create a statistically significant and predictive model that can be used to estimate the activity or property of new, untested compounds, thereby guiding chemical synthesis and prioritizing experimental testing. conicet.gov.ar
Conceptual Workflow for QSAR/QSPR Modeling
The construction of a predictive model for derivatives of this compound would follow a structured workflow. This process ensures the model is statistically sound and has a defined domain of applicability. protoqsar.comnih.gov
| Step | Description |
| 1. Dataset Assembly & Curation | A dataset of pyranone analogs with experimentally measured and consistent biological activity or physical property data is collected. Structures are standardized, and data is curated to remove errors or outliers. nih.gov |
| 2. Molecular Descriptor Calculation | For each molecule in the dataset, a wide array of numerical descriptors are calculated to quantify various aspects of its molecular structure. mdpi.com These can range from simple atom counts to complex quantum chemical parameters. |
| 3. Data Splitting | The dataset is divided into a training set, used to build the model, and a test set (or external validation set), used to evaluate its predictive power on compounds not used during model development. nih.gov |
| 4. Feature Selection | From the large pool of calculated descriptors, the most relevant ones that correlate with the activity/property are selected using statistical techniques to avoid overfitting and create a more interpretable model. researchgate.net |
| 5. Model Generation | A mathematical relationship between the selected descriptors (independent variables) and the activity/property (dependent variable) is established using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. nih.govscribd.com |
| 6. Model Validation | The model's robustness, stability, and predictive ability are rigorously assessed using internal (e.g., cross-validation) and external validation techniques with the test set. researchgate.net |
| 7. Applicability Domain (AD) Definition | The chemical space in which the model can make reliable predictions is defined. Predictions for compounds falling outside this domain are considered extrapolations and are less reliable. nih.gov |
Molecular Descriptors
The core of any QSAR/QSPR model lies in the molecular descriptors, which are numerical representations of chemical information. conicet.gov.ar For a molecule like this compound, with its heterocyclic pyranone core and phenyl substituent, a diverse set of descriptors would be calculated to capture its structural and electronic features. These descriptors are typically categorized by their dimensionality. mdpi.comresearchgate.net
| Descriptor Class | Examples & Relevance for this compound |
| 1D Descriptors | - Molecular Weight: Basic property influencing transport and distribution.- Atom Counts: Number of carbons, oxygens, etc.- Bond Counts: Number of single, double, or aromatic bonds. |
| 2D Descriptors | - Topological Indices (e.g., Balaban J, Wiener index): Describe molecular branching and connectivity. researchgate.net- Electrotopological State (E-state) Indices: Quantify the electronic and topological characteristics of each atom.- Polar Surface Area (TPSA): Important for predicting membrane permeability. frontiersin.org |
| 3D Descriptors | - Geometrical Descriptors (e.g., molecular volume, surface area): Describe the molecule's size and shape. mdpi.com- Shape Indices: Quantify the three-dimensional shape relative to a reference. frontiersin.org |
| Quantum-Chemical Descriptors | - HOMO/LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to the molecule's ability to donate or accept electrons and are crucial for describing reactivity. ucsb.eduresearchgate.net- Dipole Moment: Measures the overall polarity of the molecule.- Partial Atomic Charges: Describe the electron distribution and are key for understanding electrostatic interactions. researchgate.net- Hardness (η) and Softness (S): Global reactivity indices derived from HOMO/LUMO energies. researchgate.net |
Quantum chemical calculations, often employing Density Functional Theory (DFT), are essential for obtaining accurate electronic and quantum descriptors. researchgate.netscispace.com These descriptors can capture subtle electronic effects that govern intermolecular interactions, which are often critical for biological activity. For instance, the partial charges on the ketone oxygen and the phenyl ring carbons in this compound would be key descriptors in a model of its interaction with a biological target. researchgate.net
Statistical Methods and Model Validation
Various statistical methods can be employed to build the QSAR/QSPR model. slideshare.net Multiple Linear Regression (MLR) is a straightforward method for creating an easily interpretable linear model. nih.gov However, for complex, non-linear relationships or when descriptors are inter-correlated, methods like Partial Least Squares (PLS), Support Vector Machines (SVM), or Artificial Neural Networks (ANN) are often more powerful. nih.govscribd.com
Regardless of the method used, rigorous validation is paramount to ensure the model is not a result of chance correlation. researchgate.net Internal validation techniques like leave-one-out cross-validation (Q²) assess the model's internal consistency, while external validation using an independent test set (predictive R²) provides the most crucial test of its real-world predictive ability. researchgate.net A statistically robust and validated QSAR/QSPR model can then serve as a powerful in silico tool for the rational design and screening of novel pyranone derivatives.
Structure Activity Relationship Sar Studies and Derivatization Strategies
Systematic Modification of the 3-Phenyldihydro-2H-pyran-4(3H)-one Scaffold
Systematic modifications of the this compound core are crucial for understanding how structural changes influence its chemical behavior. These modifications typically involve altering substituents on the phenyl ring or introducing new functional groups to the pyranone ring, thereby enabling a comprehensive exploration of its chemical space.
The reactivity of the this compound scaffold can be significantly influenced by the electronic and steric nature of substituents on the phenyl group and the pyranone ring. Studies on related 3-aryl-substituted tetrahydropyran-4-ones have provided insights into these effects. For instance, the synthesis of such compounds via double conjugate addition of water to divinyl ketones has been reported, where the nature of the aryl group can impact reaction efficiency researchgate.net.
Computational studies on the thermal decomposition of dihydropyran derivatives have shown that the presence and position of substituent groups, such as methyl groups, can affect the activation energy of the reaction. These studies indicate that substituents can stabilize the transition state, thereby influencing the reaction rate mdpi.com. For example, a methyl group at the 2-position of the dihydropyran ring has been shown to have a notable stabilizing effect on the activated complex during thermal decomposition mdpi.com.
The stereoselectivity of reactions involving the pyranone ring is also sensitive to substituent effects. In the silyl (B83357) enol ether Prins cyclization to form tetrahydropyran-4-ones, substituents at the C-3 position have been shown to influence the cis/trans diastereoselectivity of the cyclized product acs.org. When the substituents at C-3 are identical, a single 2,6-cis diastereomer is typically observed. However, the introduction of different groups, such as a methyl and an aryl group, can lead to a mixture of diastereomers acs.org.
The following table summarizes the observed effects of various substituents on the reactivity and selectivity of reactions involving the dihydropyranone scaffold.
| Substituent/Modification | Position | Observed Effect on Reactivity/Selectivity | Reaction Context |
| Methyl | C-2 | Stabilizes the transition state, lowering activation energy for thermal decomposition. mdpi.com | Thermal Decomposition |
| Aryl and Methyl | C-3 | Decreased diastereoselectivity (3:1 cis:trans) compared to identical substituents. acs.org | Silyl Enol Ether Prins Cyclization |
| Identical (e.g., two methyl groups) | C-3 | High diastereoselectivity, favoring the 2,6-cis isomer. acs.org | Silyl Enol Ether Prins Cyclization |
| Arylmethylidene | C-3, C-5 | Efficient formation in the presence of an iodine catalyst. tandfonline.com | Condensation with Araldehydes |
| Isopropyl | C-2 | Participates in stereoselective addition to dihydropyran-4-ones. nih.gov | Grignard Addition |
| Phenyl | C-6 | Influences the stereochemical outcome of addition reactions. nih.gov | Grignard Addition |
The diversification of the this compound scaffold is essential for creating libraries of related compounds for various chemical applications. This is achieved by introducing a wide array of functional groups through various synthetic strategies. The carbonyl group at the C-4 position and the α-protons at the C-3 and C-5 positions are common sites for derivatization.
One common strategy is the condensation of the tetrahydropyran-4-one core with aromatic aldehydes to yield 3,5-bis-(arylmethylidene)-tetrahydropyran-4-ones tandfonline.com. This reaction expands the scaffold by introducing exocyclic double bonds and additional aromatic rings. The introduction of functional groups can also be achieved through organocatalyzed reactions, such as the use of N-heterocyclic carbenes (NHCs) to synthesize complex dihydropyranones mdpi.com. These methods allow for the incorporation of cyano groups and the formation of bicyclic and tricyclic systems mdpi.com.
Furthermore, derivatization can be achieved by targeting the carbonyl group. For instance, ketones can be converted to their corresponding oximes by reaction with hydroxylamine (B1172632), which introduces a nitrogen atom and can alter the electronic properties of the molecule ddtjournal.com. The introduction of fluorine at the 3-position has been noted to increase the electrophilicity of the carbonyl group, making it more susceptible to nucleophilic attack.
The following table outlines several strategies for introducing functional groups to the dihydropyranone scaffold.
| Functional Group Introduced | Reagent/Method | Position of Introduction | Resulting Structure |
| Arylmethylidene | Aromatic aldehydes, Iodine catalyst | C-3, C-5 | 3,5-bis-(arylmethylidene)-tetrahydropyran-4-ones tandfonline.com |
| Cyano group | α-chloro-substituted aldehyde with α-cyano enone, NHC catalyst | C-4 substituted dihydropyranone | Dihydropyranones with four substitutions including a cyano group mdpi.com |
| Thiophene | Lawesson's reagent | Oxygen atom of the pyran ring | Tetrahydrothiopyran-4-one derivatives researchgate.net |
| Hydroxyl | Reduction with sodium borohydride (B1222165) | C-4 | Dihydropyran derivatives |
| Oxime | Hydroxylamine | C-4 | Oxime of this compound ddtjournal.com |
| Methylidene | Horner-Wadsworth-Emmons reaction of a phosphonate (B1237965) intermediate | C-3 | 3-methylidenetetrahydropyran-4-ones nih.gov |
Design Principles for Modulating Reactivity and Selectivity
The ability to control the reactivity and selectivity of chemical transformations involving the this compound scaffold is a cornerstone of its synthetic utility. Several design principles have emerged from studies on related systems.
One key principle is the strategic use of catalysts. For instance, the Prins cyclization to form tetrahydropyran-4-ones can be catalyzed by perrhenic acid, leading to the stereoselective synthesis of cis-2,6-disubstituted products rsc.org. Similarly, N-heterocyclic carbenes have proven effective in catalyzing annulation reactions to produce highly substituted and bicyclic dihydropyranones mdpi.com. The choice of catalyst can therefore dictate the reaction pathway and the stereochemical outcome.
Reaction conditions also play a critical role. Solvent choice can be crucial in controlling the outcome of a reaction. For example, in certain gold(I)-catalyzed annulations to form dihydropyranones, the use of 1,1,2,2-tetrachloroethane (B165197) was found to be essential for achieving high enantioselectivity researchgate.net. Temperature is another important factor; many stereoselective reactions, such as the silyl enol ether Prins cyclization, are conducted at low temperatures (e.g., -78 °C) to enhance selectivity acs.org.
The inherent stereochemistry of the starting materials is also a powerful tool for controlling the stereochemistry of the products. The stereochemical outcome of the silyl enol ether Prins cyclization is consistent with a chair-like transition state, where the substituents on the enol ether precursor direct the stereochemistry of the newly formed stereocenters in the tetrahydropyran-4-one ring acs.org. By carefully designing the starting materials, it is possible to achieve a high degree of control over the final product's stereochemistry.
Pharmacophore Mapping and Ligand Design Principles (without specific biological activity or clinical data)
Pharmacophore mapping is a concept used in rational molecular design to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific partner. While this technique is most commonly associated with drug discovery, the underlying principles of molecular recognition are broadly applicable to chemistry. For the this compound scaffold, a pharmacophore model can be constructed based on its intrinsic chemical features, without reference to any biological target.
The key chemical features of the this compound scaffold that can be considered in a pharmacophore model include:
Aromatic Ring: The phenyl group at the C-3 position provides a hydrophobic and potentially π-stacking feature. Its position and orientation are key descriptors.
Hydrogen Bond Acceptor: The carbonyl oxygen at the C-4 position is a strong hydrogen bond acceptor.
Hydrogen Bond Acceptor: The ether oxygen atom within the pyran ring is another potential hydrogen bond acceptor.
Chiral Center: The C-3 carbon is a stereocenter, meaning the spatial orientation of the phenyl group is a critical pharmacophoric feature.
In the context of ligand design, these features can be systematically modified to alter the molecule's potential interaction profile. For example, substituents can be added to the phenyl ring to introduce additional hydrogen bond donors or acceptors, or to modify its electronic properties and size. The pyranone ring can be conformationally constrained or substituted to alter the relative positioning of the pharmacophoric features.
The goal of applying these design principles is to create molecules with specific, predefined chemical properties that could favor certain types of non-covalent interactions. This approach allows for the rational design of new derivatives of this compound with tailored physicochemical properties.
Analytical Methodologies for Detection and Quantification of 3 Phenyldihydro 2h Pyran 4 3h One in Research Contexts
Chromatographic Separation Techniques (HPLC, GC for purity and reaction monitoring)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental tools for the analysis of 3-Phenyldihydro-2H-pyran-4(3H)-one. They are extensively used to separate the compound from starting materials, byproducts, and other impurities, thereby enabling purity assessment and the monitoring of reaction conversion.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing non-volatile compounds. In the context of this compound and its analogs, HPLC is frequently the method of choice for determining enantiomeric excess (e.e.), a critical parameter for chiral compounds. Chiral stationary phases are employed to separate the enantiomers, allowing for their individual quantification. For instance, research on related phenyl-substituted cyclic ketones demonstrates the use of various chiral columns for enantioseparation. rsc.org Detection is often achieved using a UV detector, typically set at a wavelength where the phenyl chromophore absorbs, such as 209 or 210 nm. rsc.org The technique is also robust for monitoring the stereospecific synthesis of related pyran-containing structures, confirming the absence of undesired anomers. sorbonne-universite.fr
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Technique | Chiral HPLC | Chiral HPLC | Chiral HPLC |
| Column | Chiralpak AD | Chiralcel OD | Chiralcel AS |
| Mobile Phase | Heptane/i-PrOH 99:1 | Heptane/i-PrOH 99:1 | Heptane/i-PrOH 97:3 |
| Detection | UV at 209 nm | UV at 209 nm | UV at 210 nm |
| Application | E.e. determination of (R)-3-Phenyl cyclohexanone | E.e. determination of (+)-3-(3-Methylphenyl)-cyclohexanone | E.e. determination of (+)-3-(4-Chlorophenyl)-cyclohexanone |
| Reference | rsc.org | rsc.org | rsc.org |
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. Its primary application in research is to determine the conversion of a reaction by measuring the depletion of starting materials and the appearance of the product. rsc.org The composition of crude reaction mixtures can be effectively analyzed using this method. rsc.org For chiral analysis, specialized chiral GC columns can be used to separate enantiomers, as demonstrated in the analysis of related pyranone structures. rsc.org
| Parameter | Condition 1 | Condition 2 |
| Technique | GC | Chiral GC |
| Column | HP1 | Chiraldex G-TA |
| Temperature | Not specified | 170 °C |
| Application | Reaction conversion determination | E.e. determination of (+)-(S)-4-Phenyl-tetrahydro-2H-pyran-2-one |
| Reference | rsc.org | rsc.org |
Spectrometric Quantification Methods (UV-Vis, Fluorescence in research settings)
Spectrometric methods offer rapid and non-destructive ways to quantify compounds in research settings, although their application for this compound is primarily as a detection method within chromatographic systems rather than for direct quantification from complex mixtures.
UV-Vis Spectroscopy: The structure of this compound contains a phenyl group and a carbonyl group, both of which are chromophores that absorb ultraviolet (UV) radiation. This property is the basis for its detection in HPLC analysis. rsc.org While a full UV-Vis spectrum can be recorded to determine the wavelength of maximum absorbance (λmax), this method is generally not specific enough for quantification in crude reaction mixtures where other aromatic or carbonyl-containing compounds may be present. However, for a purified sample in a non-absorbing solvent, UV-Vis spectroscopy can be used to determine concentration by applying the Beer-Lambert law, provided a calibration curve is established. Data for structurally related pyran-2,4-diones confirms their absorbance in the UV-Vis range. nih.gov
Fluorescence Spectroscopy: Fluorescence is a highly sensitive technique, but its applicability depends on the molecule's ability to fluoresce. Many aromatic compounds exhibit fluorescence, but the specific fluorescence properties of this compound are not widely reported. Studies on other conjugated 4-pyrone derivatives indicate that their fluorescence is highly dependent on their specific structure and substitution patterns. mdpi.com For instance, some enamino-substituted 4-pyrones exhibit significant Stokes shifts and quantum yields, making them suitable for fluorescence-based detection and potentially quantification. mdpi.com Without specific studies on this compound, its utility in fluorescence quantification remains theoretical and would require experimental validation to determine its excitation/emission spectra and quantum yield.
Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the unambiguous analysis of this compound in complex research samples.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation of volatile compounds by GC with their detection and identification by mass spectrometry. This technique is invaluable for analyzing crude reaction mixtures. rsc.orgarkat-usa.org As components elute from the GC column, they are ionized, and the mass-to-charge ratio (m/z) of the resulting fragments is measured. The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification of the target compound. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. For example, the mass spectrum of this compound would be expected to show a molecular ion at m/z 176, with characteristic fragments corresponding to the loss of parts of the pyran ring or the phenyl group. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing less volatile or thermally labile compounds. In the synthesis of this compound, LC-MS analysis is explicitly used to monitor the reaction's progress, confirming the disappearance of starting material and the formation of the desired product. google.comepo.org This technique provides molecular weight information for the components of a mixture as they are separated by the LC system, offering a high degree of certainty in product identification during the research and development phase. google.com High-Resolution Mass Spectrometry (HRMS) coupled with LC or direct infusion can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the compound. rsc.orgrsc.org
| Technique | Application | Findings | Reference |
| LC-MS | Reaction monitoring | Confirmed the disappearance of starting material and formation of the product. | google.com, epo.org |
| GC-MS | Analysis of crude mixture | Used to determine the composition of the reaction mixture. | rsc.org |
| HRMS | Structural confirmation | Determined the exact mass, confirming the elemental formula C11H12O2 (calculated: 176.0837, found: 176.0843). | rsc.org |
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advancements
Research into dihydropyranones has yielded a sophisticated toolbox of synthetic methodologies, allowing for precise control over structure and stereochemistry. A significant breakthrough has been the rise of organocatalysis, particularly using N-Heterocyclic Carbenes (NHCs). researchgate.netresearchgate.netresearchgate.netmdpi.com NHC-catalyzed processes, such as [4+2] and [3+3] cycloadditions, have become powerful strategies for constructing the dihydropyranone core with high levels of stereoselectivity. researchgate.netacs.org These methods often proceed under mild conditions and have been successfully applied to generate dihydropyranones with multiple contiguous stereocenters. researchgate.netacs.orgst-andrews.ac.uk
Beyond NHC catalysis, other notable advancements include:
Asymmetric Oxa-Diels-Alder Reactions : The use of chiral catalysts, including metal complexes and organocatalysts, in hetero-Diels-Alder reactions provides an effective route to chiral pyran derivatives. rsc.org
Prins Cyclization : The silyl (B83357) enol ether Prins cyclization has been developed as a highly diastereoselective method for producing cis-2,6-disubstituted tetrahydropyran-4-ones from hydroxy silyl enol ethers and aldehydes. acs.org
Multi-component Reactions : Strategies like the Smith three-component dithiane linchpin coupling and the Hantzsch synthesis offer versatile and convergent pathways to diversely substituted dihydropyranones. acs.orgresearchgate.netucsf.edu
Bioinspired Synthesis : Innovative approaches mimicking natural S-to-O acyl-transfer reactions have been developed for the asymmetric synthesis of chiral 3,4-dihydropyranones. organic-chemistry.org
Collectively, these advancements have transformed the synthesis of dihydropyranones from a challenging endeavor to a more accessible and versatile field, enabling the creation of complex molecular architectures. Research has also illuminated the reactivity of the dihydropyranone ring system, demonstrating its utility as a synthetic intermediate for producing other valuable structures, such as functionalized γ-butyrolactones via oxidative ring contraction. researchgate.net
Identification of Unexplored Research Avenues
Despite the considerable progress, several research avenues concerning 3-Phenyldihydro-2H-pyran-4(3H)-one remain largely unexplored.
Dedicated Synthetic Methods : While numerous methods exist for the general synthesis of dihydropyranones, many focus on 2,6-disubstitution or spirocyclic systems. acs.orgacs.org There is a clear lack of synthetic routes specifically optimized for the high-yield, stereoselective synthesis of 3-substituted isomers like this compound. Developing catalytic systems that favor substitution at the C3 position is a significant unmet challenge.
Biological Activity Profiling : The biological properties of this compound are essentially unknown. In contrast, the broader dihydropyranone class is associated with a range of bioactivities, including antioxidant, anti-inflammatory, and anticancer effects. ontosight.ai Furthermore, related structures are explored as antimalarial agents. ucsf.edu A systematic investigation into the pharmacological profile of the 3-phenyl isomer and its derivatives could uncover novel therapeutic potential.
Stereochemical Impact : While methods for synthesizing the chiral (R)-2-phenyldihydro-2H-pyran-4(3H)-one are established, the synthesis and biological evaluation of the enantiomers of the 3-phenyl isomer have not been reported. Exploring the stereoselective synthesis and differential bioactivity of (R)- and (S)-3-phenyldihydro-2H-pyran-4(3H)-one is a critical next step.
Perspectives on Emerging Synthetic Strategies and Applications of Dihydropyranones
The future of dihydropyranone chemistry is poised for exciting developments, driven by the convergence of novel catalytic concepts and the demand for new functional molecules.
Emerging Synthetic Strategies : The field is moving towards more sophisticated and sustainable synthetic methods. Cooperative catalysis, which combines the action of two or more catalysts (e.g., NHC and a Lewis acid), is a promising frontier for accessing novel reactivity and previously unattainable molecular complexity. researchgate.netacs.org The adoption of continuous flow chemistry could enable safer, more efficient, and scalable production of dihydropyranones, facilitating their transition from laboratory curiosities to commercially available building blocks. rsc.org Furthermore, expanding the scope of bioinspired and enzymatic strategies will likely provide unparalleled levels of selectivity, yielding enantiomerically pure compounds under green conditions. organic-chemistry.org
Future Applications : With improved synthetic accessibility, this compound and its analogues can be positioned as key scaffolds in medicinal chemistry. Systematic screening of these compounds against a wide array of biological targets, such as enzymes and receptors, is warranted based on the established potential of the dihydropyranone core. nih.gov Beyond pharmaceuticals, the unique combination of a rigid heterocyclic ring and an aromatic substituent suggests potential applications in materials science, for instance, as components of polymers or as scaffolds for developing novel organic functional materials.
Q & A
Q. What are the recommended synthetic routes for 3-Phenyldihydro-2H-pyran-4(3H)-one, and what key reaction parameters influence yield?
Methodological Answer: The synthesis typically involves cyclization reactions or modifications of pre-existing pyranone scaffolds. A practical approach, inspired by methods for related dihydropyranones, includes:
- Step 1: Use α-ketoglutaric acid or phenyl-substituted precursors as starting materials to introduce the phenyl group early in the synthesis .
- Step 2: Cyclization under acidic or basic conditions, with catalysts like p-toluenesulfonic acid (p-TSA) or Lewis acids (e.g., BF₃·Et₂O) to promote ring closure .
- Step 3: Purification via column chromatography or recrystallization to isolate the product.
Key Parameters:
- Temperature: Moderate temperatures (50–80°C) prevent side reactions like over-oxidation .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Catalyst Loading: Optimal catalyst ratios (e.g., 5–10 mol%) balance reaction speed and yield .
Reference Table:
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| 1 | Phenyl Grignard + α-ketoglutaric acid | 40–50% | |
| 2 | p-TSA, reflux in THF | 60–70% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Critical for confirming the phenyl group (δ 7.2–7.5 ppm for aromatic protons) and the pyranone ring structure (e.g., carbonyl signal at ~200–210 ppm in ¹³C NMR) .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₂O₂: 177.0916) and fragmentation patterns .
- IR Spectroscopy: Identifies carbonyl stretches (~1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
Tip: Use deuterated solvents (e.g., CDCl₃) to avoid signal interference in NMR.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyranone derivatives?
Methodological Answer: Contradictions often arise from structural variations or assay conditions. Strategies include:
- Comparative SAR Studies: Systematically modify substituents (e.g., phenyl vs. methyl groups) and test activity against control compounds .
- Mechanistic Profiling: Use enzyme inhibition assays (e.g., kinase profiling) to identify specific targets, reducing off-target effects .
- Meta-Analysis: Cross-reference data from multiple sources (e.g., PubChem, ECHA) to identify trends in bioactivity .
Example: A derivative with a hydroxyl group (e.g., 3-Hydroxy-2-methyl-4H-pyran-4-one) may show antioxidant activity, while phenyl-substituted analogs exhibit anticancer properties due to enhanced lipophilicity .
Q. What strategies optimize enantiomeric purity in the synthesis of substituted dihydropyrans?
Methodological Answer:
- Chiral Catalysts: Use asymmetric catalysts like Jacobsen’s Mn(III)-salen complexes to induce enantioselectivity during cyclization .
- Kinetic Resolution: Employ enzymes (e.g., lipases) to preferentially hydrolyze one enantiomer from a racemic mixture .
- Chiral Chromatography: Purify intermediates using HPLC with chiral stationary phases (e.g., cellulose-based columns) .
Critical Factor: Reaction temperature must be tightly controlled (±2°C) to minimize racemization .
Q. What are the critical handling precautions for this compound based on structural analogs?
Methodological Answer:
- Hazard Classification: Analogous pyranones (e.g., Tetrahydro-2H-pyran-2-one) are classified as severe eye irritants (GHS Category 1). Use safety goggles and face shields .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water, which can spread the compound .
First Aid: For eye exposure, rinse immediately with water for 15 minutes and seek medical attention .
Q. How do steric and electronic effects of substituents influence the reactivity of pyranone derivatives?
Methodological Answer:
- Steric Effects: Bulky groups (e.g., 3,5-dimethyl substitution) hinder nucleophilic attack at the carbonyl carbon, reducing reactivity in acyl transfer reactions .
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity of the carbonyl, accelerating nucleophilic additions .
Experimental Design:
Q. What computational tools are recommended for predicting the metabolic pathways of pyranone derivatives?
Methodological Answer:
- PISTACHIO/BKMS_METABOLIC Databases: Predict phase I/II metabolism (e.g., hydroxylation, glucuronidation) .
- ADMET Predictor®: Simulate absorption and toxicity profiles based on logP and polar surface area .
Validation: Cross-check predictions with in vitro microsomal assays (e.g., human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
